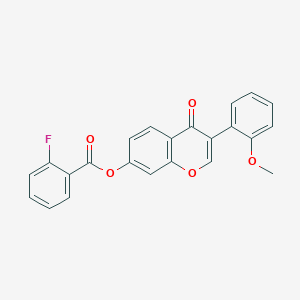

3-(2-methoxyphenyl)-4-oxo-4H-chromen-7-yl 2-fluorobenzoate

Description

The compound 3-(2-methoxyphenyl)-4-oxo-4H-chromen-7-yl 2-fluorobenzoate is a flavonoid derivative characterized by a chromen-4-one core substituted with a 2-methoxyphenyl group at position 3 and a 2-fluorobenzoate ester at position 5.

Properties

IUPAC Name |

[3-(2-methoxyphenyl)-4-oxochromen-7-yl] 2-fluorobenzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H15FO5/c1-27-20-9-5-3-6-15(20)18-13-28-21-12-14(10-11-17(21)22(18)25)29-23(26)16-7-2-4-8-19(16)24/h2-13H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CYSLPEPMRLDNKE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1C2=COC3=C(C2=O)C=CC(=C3)OC(=O)C4=CC=CC=C4F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H15FO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

390.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-methoxyphenyl)-4-oxo-4H-chromen-7-yl 2-fluorobenzoate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of the Chromen-4-one Core: The chromen-4-one core can be synthesized through the condensation of salicylaldehyde with an appropriate β-keto ester under acidic or basic conditions.

Introduction of the Methoxyphenyl Group: The methoxyphenyl group can be introduced via a Friedel-Crafts acylation reaction, where the chromen-4-one core is reacted with 2-methoxybenzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.

Esterification with 2-Fluorobenzoic Acid: The final step involves the esterification of the chromen-4-one derivative with 2-fluorobenzoic acid using a coupling reagent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-(2-methoxyphenyl)-4-oxo-4H-chromen-7-yl 2-fluorobenzoate can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohols or other reduced products.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorobenzoate ester group, where nucleophiles such as amines or thiols can replace the fluorine atom.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)

Substitution: Amines, thiols, and other nucleophiles

Major Products Formed

Oxidation: Carboxylic acids, ketones

Reduction: Alcohols, alkanes

Substitution: Amino derivatives, thio derivatives

Scientific Research Applications

3-(2-methoxyphenyl)-4-oxo-4H-chromen-7-yl 2-fluorobenzoate has a wide range of scientific research applications, including:

Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic transformations.

Biology: Investigated for its potential biological activities, such as anti-inflammatory, antioxidant, and anticancer properties.

Medicine: Explored for its potential therapeutic applications, including the development of new drugs and pharmaceuticals.

Industry: Utilized in the production of specialty chemicals, dyes, and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-(2-methoxyphenyl)-4-oxo-4H-chromen-7-yl 2-fluorobenzoate involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

Binding to Enzymes: Inhibiting or modulating the activity of enzymes involved in various biochemical pathways.

Interacting with Receptors: Binding to cellular receptors and influencing signal transduction pathways.

Modulating Gene Expression: Affecting the expression of genes involved in inflammation, oxidative stress, and cell proliferation.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Benzoate Group

3-(2-Methoxyphenyl)-4-oxo-4H-chromen-7-yl 4-Methylbenzoate

- Key Features : Substitution with a 4-methylbenzoate group.

- Molecular Weight : 402.4 g/mol (C24H18O6) .

- Pharmacological Profile : Demonstrated stable binding to acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) in molecular dynamics (MD) simulations. Exhibited favorable ADME properties: molecular mass <500 g/mol, high gastrointestinal absorption, and compliance with Lipinski’s rule .

3-(2-Methoxyphenyl)-4-oxo-4H-chromen-7-yl 2-Chlorobenzoate

- Key Features : Substitution with a 2-chlorobenzoate group.

- Molecular Weight : ~406.8 g/mol (estimated for C23H15ClO5) .

3-(2-Methoxyphenyl)-4-oxo-4H-chromen-7-yl 4-Methoxybenzoate

Chromenone Core Modifications

[3-(4-Ethoxycarbonylphenoxy)-4-oxochromen-7-yl] 2-Fluorobenzoate

- Key Features: Ethoxycarbonylphenoxy substitution at position 3.

- Molecular Weight : 448.1 g/mol (C25H17FO7) .

- Impact : The bulky ethoxycarbonyl group may reduce solubility but improve target specificity in neurological applications .

3-(4-Chlorophenyl)-4-oxo-4H-chromen-7-yl 3-Methoxybenzoate

Ester Group Replacements

3-(2-Methoxyphenyl)-4-oxo-4H-chromen-7-yl Propionate

- Key Features : Aliphatic propionate ester instead of aromatic benzoate.

- Molecular Weight : 324.33 g/mol (C19H16O5) .

- Impact : Reduced steric hindrance may improve solubility but decrease metabolic stability compared to aromatic esters .

[3-(2-Methoxyphenyl)-4-oxochromen-7-yl] Morpholine-4-carboxylate

- Key Features : Morpholine-4-carboxylate ester.

Biological Activity

3-(2-methoxyphenyl)-4-oxo-4H-chromen-7-yl 2-fluorobenzoate is a synthetic compound belonging to the class of chromenone derivatives. This class of compounds has garnered attention due to their diverse biological activities, including anti-cancer, anti-inflammatory, and antioxidant properties. Understanding the biological activity of this specific compound can provide insights into its potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of 3-(2-methoxyphenyl)-4-oxo-4H-chromen-7-yl 2-fluorobenzoate can be represented as follows:

This compound features a chromenone core with a methoxyphenyl substituent and a fluorobenzoate moiety. The presence of the fluorine atom is significant, as it can influence the compound's biological interactions and pharmacokinetic properties.

The mechanism of action for chromenone derivatives typically involves interaction with various biological targets, including enzymes and receptors. For instance, studies have indicated that these compounds may act as inhibitors for enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are involved in inflammatory processes. Additionally, they may exhibit antioxidant activity by scavenging free radicals, thereby protecting cells from oxidative stress.

Anticancer Activity

Research on related chromenone derivatives has demonstrated promising anticancer effects. For example, compounds similar to 3-(2-methoxyphenyl)-4-oxo-4H-chromen-7-yl 2-fluorobenzoate have shown moderate cytotoxicity against various cancer cell lines, including MCF-7 (breast cancer) and HL-60 (leukemia) cells. The cytotoxic effects are often quantified using IC50 values, which represent the concentration required to inhibit cell growth by 50%.

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| Chromenone derivative A | MCF-7 | 68.4 ± 3.9 |

| Chromenone derivative B | HL-60 | 42.0 ± 2.7 |

| Chromenone derivative C | MOLT-4 | 24.4 ± 2.6 |

These findings suggest that the structural features of chromenones significantly influence their anticancer potency, with electron-withdrawing groups like fluorine enhancing activity against certain cancer types .

Anti-inflammatory Activity

Chromone derivatives have also been evaluated for their anti-inflammatory properties. Studies indicate that these compounds can inhibit COX enzymes, which play a crucial role in the inflammatory response. For instance, a related study found that specific chromenone derivatives exhibited dual inhibitory effects against COX-1 and COX-2 enzymes .

Case Studies

- Case Study on Cytotoxicity : A study investigating various chromenone derivatives found that those with methoxy or halogen substituents exhibited enhanced cytotoxicity against MCF-7 cells, suggesting that modifications to the phenyl ring can significantly impact biological activity .

- Molecular Docking Studies : Molecular docking simulations have revealed that the fluorine atom in the benzoate moiety forms hydrogen bonds with active site residues in target enzymes, which may explain the increased biological activity observed in vitro .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.